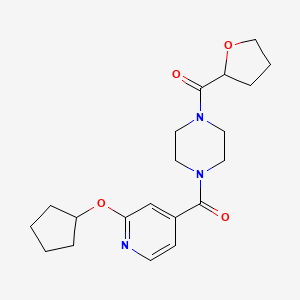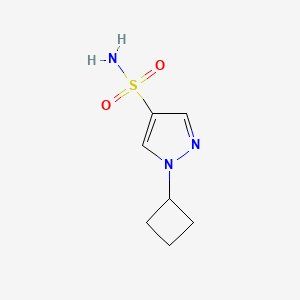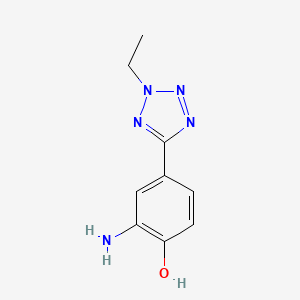
1,6-Dibromo-3,8-diisopropylpyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,6-Dibromo-3,8-diisopropylpyrene” is a chemical compound with the molecular formula C22H20Br2 . It has a molecular weight of 444.21 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “1,6-Dibromo-3,8-diisopropylpyrene” is 1S/C22H20Br2/c1-11(2)17-9-19(23)15-8-6-14-18(12(3)4)10-20(24)16-7-5-13(17)21(15)22(14)16/h5-12H,1-4H3 . This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
“1,6-Dibromo-3,8-diisopropylpyrene” is a solid at 20 degrees Celsius . It has a density of 1.5±0.1 g/cm3 . The boiling point is 512.4±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 75.4±3.0 kJ/mol . The flash point is 305.9±28.0 °C . The index of refraction is 1.719 . The molar refractivity is 116.2±0.3 cm3 . The polarizability is 46.1±0.5 10-24 cm3 . The surface tension is 49.4±3.0 dyne/cm . The molar volume is 294.5±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
On-Surface Polymerization and Surface Chemistry
1,6-Dibromo-3,8-diisopropylpyrene (a variant of 1,6-dibromo-3,8-diiodopyrene) has been studied for its surface chemistry, especially on Au(111) versus Ag(111) surfaces. This research, conducted under ultrahigh vacuum conditions, involved high-resolution scanning tunneling microscopy and X-ray spectroscopy to assess the chemical state of molecular networks. Key findings included partial deiodination and the formation of organometallic intermediates, providing insights into pyrene tilt angles and the potential for forming ordered arrangements on surfaces (Lischka et al., 2018).
Electroluminescent Organic Semiconductors for OLED Devices
Pyrene derivatives, closely related to 1,6-Dibromo-3,8-diisopropylpyrene, have been transformed into electroluminescent materials. For instance, 1,3,6,8-tetrabromo pyrene derivatives were used as active layers in OLED devices, showing blue and green emission with promising device performance. Such research paves the way for the use of pyrene-based materials in advanced electronic applications (Salunke et al., 2016).
Macrocyclic and Photophysical Studies
The synthesis and study of 1,8-pyrenylene-ethynylene macrocycles, involving a similar pyrene derivative, demonstrate the potential of pyrene-based compounds in creating materials suitable for intercalation of small molecules. These studies contribute to our understanding of macrocyclic ring currents and aggregation behaviors in pyrene derivatives (Venkataramana et al., 2011).
Photophysical Properties and Organic Electronics
Research into pyrene derivatives, which include compounds like 1,6-Dibromo-3,8-diisopropylpyrene, has shown their usefulness in creating materials with exceptional photophysical properties. These properties are crucial in applications like organic light-emitting diodes, fluorescent polymers, and electronic devices. The introduction of specific substituents to these pyrene derivatives can lead to red-shifted fluorescence emission, which is highly valuable in biological research and electronics (Lee et al., 2007).
Safety and Hazards
Wirkmechanismus
Result of Action
The molecular and cellular effects of 1,6-Dibromo-3,8-diisopropylpyrene’s action are currently unknown
Action Environment
The action of 1,6-Dibromo-3,8-diisopropylpyrene can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . These factors can potentially affect the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
1,6-dibromo-3,8-di(propan-2-yl)pyrene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Br2/c1-11(2)17-9-19(23)15-8-6-14-18(12(3)4)10-20(24)16-7-5-13(17)21(15)22(14)16/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVZVNMCMRPEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3C(C)C)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2827658.png)

![5-((2,6-Dimethylmorpholino)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827661.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2827662.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2827664.png)



![2-(4-butoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2827671.png)

![4-(Naphtho[2,1-d]oxazol-2-yl)aniline](/img/structure/B2827676.png)
![4-{[2-[(2-chlorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2827678.png)